molecular formula C14H21NO2 B13545801 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol

Cat. No.: B13545801
M. Wt: 235.32 g/mol
InChI Key: KHLDVTWMXATAHM-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This specific compound features a piperidine ring substituted with a 2-methoxy-5-methylbenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzyl chloride and piperidine.

    Nucleophilic Substitution: The 2-methoxy-5-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Methoxy-5-methylbenzyl)piperidine.

    Hydroxylation: The intermediate is then subjected to hydroxylation at the third position of the piperidine ring, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and specific reagents may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of 3-(2-Methoxy-5-methylbenzyl)piperidin-3-one.

    Reduction: Formation of 3-(2-Methylbenzyl)piperidin-3-ol.

    Substitution: Formation of various substituted piperidines depending on the reagents used.

Scientific Research Applications

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyl)piperidin-3-ol: Lacks the methyl group on the benzyl ring.

    3-(2-Methylbenzyl)piperidin-3-ol: Lacks the methoxy group on the benzyl ring.

    3-(2-Hydroxy-5-methylbenzyl)piperidin-3-ol: Has a hydroxyl group instead of a methoxy group.

Uniqueness

3-(2-Methoxy-5-methylbenzyl)piperidin-3-ol is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar piperidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO2/c1-11-4-5-13(17-2)12(8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3

InChI Key

KHLDVTWMXATAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2(CCCNC2)O

Origin of Product

United States

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